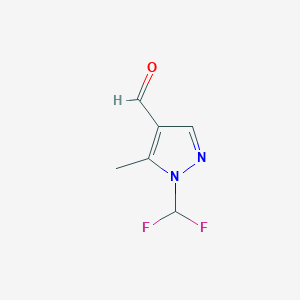
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a carbaldehyde group attached to a pyrazole ring. The unique structural features of this compound make it a valuable entity in synthetic chemistry, medicinal chemistry, and industrial applications.
Méthodes De Préparation
The synthesis of 1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde involves several steps, typically starting with the preparation of the pyrazole ring. One common method involves the reaction of 3-bromo-1H-pyrazole with difluoromethylating agents to introduce the difluoromethyl group . The carbaldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts .
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a base.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles .
Applications De Recherche Scientifique
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity . The compound’s interactions with molecular targets often involve pathways related to oxidative stress, inflammation, and cell signaling .
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound shares the difluoromethyl and methyl groups but lacks the carbaldehyde group, making it less reactive in certain chemical transformations.
1-(Trifluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde: The trifluoromethyl group provides different electronic properties compared to the difluoromethyl group, affecting the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications in various fields .
Propriétés
Formule moléculaire |
C6H6F2N2O |
|---|---|
Poids moléculaire |
160.12 g/mol |
Nom IUPAC |
1-(difluoromethyl)-5-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C6H6F2N2O/c1-4-5(3-11)2-9-10(4)6(7)8/h2-3,6H,1H3 |
Clé InChI |
PQIQAFGCOOUUJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



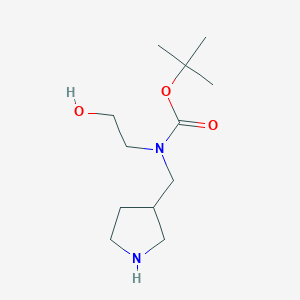
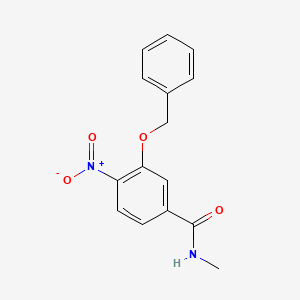
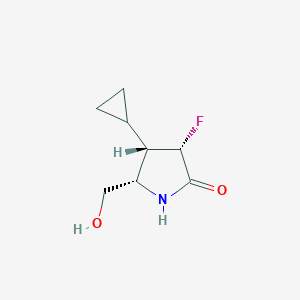
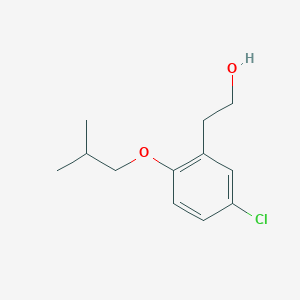
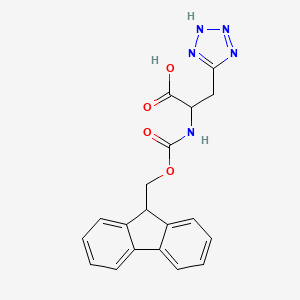

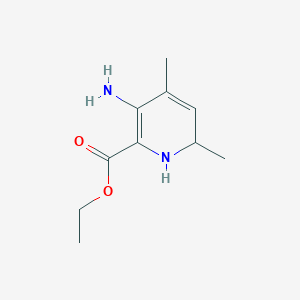

![tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B12989007.png)
![tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12989016.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12989022.png)
![tert-Butyl 3-amino-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12989028.png)

